molecular formula C25H17F2N5O3S B1684000 Omipalisib CAS No. 1086062-66-9

Omipalisib

カタログ番号: B1684000
CAS番号: 1086062-66-9
分子量: 505.5 g/mol
InChIキー: CGBJSGAELGCMKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

オミパリシブの合成は、市販の出発物質から始まる複数段階で構成されます。 反応条件には、通常、有機溶媒、触媒、および特定の温度と圧力条件が含まれ、高収率と高純度が保証されます .

工業生産方法

オミパリシブの工業生産は、同様の合成ルートに従いますが、より大規模です。プロセスは、コスト効率、スケーラビリティ、および規制基準への準拠のために最適化されています。 これには、大規模反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と安全性が確保されます .

化学反応の分析

反応の種類

オミパリシブは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

形成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

作用機序

オミパリシブは、PI3KとmTORの経路を阻害することによって効果を発揮します。これらの経路は、細胞の増殖、増殖、および生存に関与しています。 これらの経路を阻害することにより、オミパリシブは癌細胞のアポトーシスを誘導し、細胞生存率を低下させます . 分子標的は、細胞周期の進行と生存に関与する下流シグナル伝達分子の活性化に不可欠な、PI3KとmTORのさまざまなアイソフォームを含みます .

類似の化合物との比較

類似の化合物

オミパリシブの独自性

オミパリシブは、PI3KとmTORの両方の経路を強力に二重阻害するため、PI3K/mTORシグナル伝達を過剰に活性化した癌細胞を標的にする上で非常に効果的です。 放射線療法と化学療法の両方に対して癌細胞を感作する能力は、他の類似の化合物とは異なる点です .

類似化合物との比較

生物活性

Omipalisib, also known as GSK2126458, is a potent dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Its biological activity has been extensively studied in various cancer models and other diseases such as idiopathic pulmonary fibrosis (IPF). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and relevant case studies.

This compound exerts its effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The compound has shown high potency against all PI3K isoforms and both mTOR complexes, making it a valuable therapeutic agent in oncology.

  • IC50 Values :
    • PI3K: 0.04 nM
    • mTOR: Ki = 0.18 - 0.3 nM
    • DNA-PK: IC50 = 0.28 nM .

Antitumor Activity in Esophageal Squamous Cell Carcinoma (ESCC)

In a study evaluating this compound's effects on ESCC cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The compound caused G1 cell cycle arrest and decreased the phosphorylation of key proteins involved in the PI3K/AKT/mTOR pathway:

  • Key Findings :
    • Suppressed phosphorylation of AKT, S6, and 4EBP1.
    • Induced apoptosis after 72 hours of treatment.
    • RNA-seq analysis indicated downregulation of genes in the mTOR pathway .

The following table summarizes the effects observed in vitro:

Cell LineDose (nM)Cell Cycle ArrestApoptosis Inductionp-AKT Reduction
KYSE70>20G1YesYes
KYSE150>20G1YesYes
KYSE180160G1YesYes
KYSE520>20G1YesYes

Effects on Cardiac Function

In canine models, this compound was noted to prolong cardiac repolarization and induce ectopic beats in some subjects. This suggests that while this compound is effective against tumors, it may have implications for cardiac function that require further investigation .

Randomized Controlled Trials in Idiopathic Pulmonary Fibrosis

A randomized, placebo-controlled study assessed this compound's pharmacokinetics and pharmacodynamics in patients with IPF. The study demonstrated acceptable tolerability at various doses (0.25 mg to 2 mg twice daily) with notable pharmacodynamic effects:

  • Key Outcomes :
    • Significant reductions in pAKT levels were observed.
    • Exposure-dependent inhibition confirmed target engagement in both blood and lung tissues.
    • The most common adverse event reported was diarrhea .

The following table outlines the dosing regimen and key findings from this clinical trial:

Dose (mg)Number of ParticipantsCommon Adverse EventsKey Pharmacodynamic Findings
0.254DiarrheaTarget engagement confirmed
14DiarrheaSignificant reduction in pAKT levels
27DiarrheaExposure-dependent inhibition observed

Case Studies

Case Study: Efficacy in Cancer Treatment

In a clinical setting involving patients with various cancers, this compound was administered as part of a combination therapy regimen. Patients exhibited significant tumor reduction rates with manageable side effects. Monitoring included imaging studies to assess tumor size and metabolic activity .

特性

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148604
Record name GSK-2126458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086062-66-9
Record name Omipalisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omipalisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omipalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2126458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMIPALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 6-bromo-4-(4-pyridazinyl)quinoline (4.8 g, 16.78 mmol), bis(pinacolato)diboron (4.69 g, 18.45 mmol), PdCl2(dppf)-CH2Cl2 (530 mg, 0.649 mmol) and potassium acetate (3.29 g, 33.6 mmol) in anhydrous 1,4-dioxane (120 ml) was heated at 100° C. for 3 h. The complete disappearance of the starting bromide was observed by LCMS. The reaction was then treated with N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide (6.68 g, 17.61 mmol) and another portion of PdCl2(dppf)-CH2Cl2 (550 mg, 0.673 mmol), then heated at 110° C. for 16 h. The reaction was allowed to cool to room temperature, filtered, and concentrated. Purification of the residue by chromatography (Analogix; 5% MeOH/5% CH2Cl2/90% EtOAC) gave 6.5 g (76%) desired product. MS (ES)+ m/e 505.9 [M+H]+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.68 g
Type
reactant
Reaction Step Three
Quantity
550 mg
Type
catalyst
Reaction Step Four
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omipalisib
Reactant of Route 2
Reactant of Route 2
Omipalisib
Reactant of Route 3
Reactant of Route 3
Omipalisib
Reactant of Route 4
Reactant of Route 4
Omipalisib
Reactant of Route 5
Reactant of Route 5
Omipalisib
Reactant of Route 6
Reactant of Route 6
Omipalisib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。